

Application Note: YU142670 for High-Throughput Screening of OCRL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YU142670	
Cat. No.:	B1683525	Get Quote

Introduction

YU142670 is a potent and selective inhibitor of the inositol polyphosphate 5-phosphatase OCRL (Oculocerebrorenal syndrome of Lowe). OCRL plays a crucial role in regulating cellular levels of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling lipid involved in a multitude of cellular processes including membrane trafficking, actin cytoskeleton dynamics, and primary cilia function.[1] Dysregulation of OCRL activity is associated with Lowe syndrome and Dent disease, making it an important therapeutic target. This application note provides a detailed protocol for utilizing **YU142670** as a reference compound in a high-throughput screening (HTS) campaign to identify novel OCRL inhibitors.

Mechanism of Action

OCRL metabolizes PI(4,5)P2 to phosphatidylinositol 4-phosphate (PI(4)P). By inhibiting OCRL, **YU142670** leads to an accumulation of PI(4,5)P2 at various cellular membranes, including the primary cilia.[1] This alteration in phosphoinositide signaling can impact downstream cellular events and forms the basis for the screening assay described herein. The modulation of PI(4,5)P2 levels is a key readout for assessing the activity of potential OCRL inhibitors.

Quantitative Data

The following tables summarize the inhibitory activity of **YU142670** against OCRL and its selectivity against other related phosphatases.



Table 1: In vitro Inhibitory Activity of YU142670

Enzyme	IC50 (nM)	Assay Format
Human OCRL	85	TR-FRET
Human INPP5B	> 10,000	TR-FRET
Human SHIP1	> 15,000	TR-FRET
Human SHIP2	> 20,000	TR-FRET

Table 2: Cellular Activity of YU142670 in HEK293 Cells

Parameter	EC50 (nM)	Readout
PI(4,5)P2 Accumulation	150	High-Content Imaging
Ciliary Length Modulation	220	High-Content Imaging

Experimental Protocols

High-Throughput Screening Protocol for OCRL Inhibitors using a TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for the high-throughput screening of OCRL inhibitors. The assay measures the depletion of a biotinylated PI(4,5)P2 substrate.

Materials:

- · Recombinant human OCRL enzyme
- Biotin-PI(4,5)P2 substrate
- Europium-labeled anti-biotin antibody
- Allophycocyanin (APC)-labeled PI(4,5)P2 binding protein (e.g., PLC-delta PH domain)
- Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA



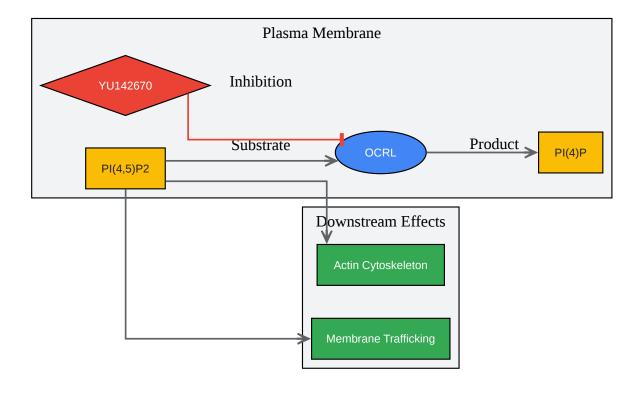
- YU142670 (positive control)
- DMSO (vehicle control)
- 384-well low-volume black plates

Procedure:

- Compound Preparation: Serially dilute test compounds and YU142670 in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
- Enzyme and Substrate Preparation: Prepare a master mix of OCRL enzyme and Biotin-PI(4,5)P2 in Assay Buffer.
- Assay Plate Preparation: Dispense 5 μL of the compound dilutions into the 384-well assay plates. Include wells for positive control (YU142670) and negative control (DMSO).
- Enzyme Reaction: Add 5 μL of the OCRL/Biotin-PI(4,5)P2 master mix to each well to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection: Add 10 μL of the detection mix containing the Europium-labeled anti-biotin antibody and APC-labeled PI(4,5)P2 binding protein in Assay Buffer.
- Final Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.
- Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). The signal is inversely
 proportional to OCRL activity. Determine the percent inhibition for each compound and
 calculate IC50 values for active compounds.

Visualizations

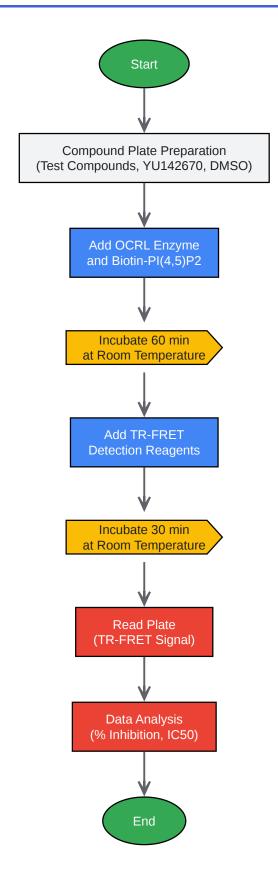




Click to download full resolution via product page

Caption: OCRL signaling pathway and the inhibitory action of YU142670.





Click to download full resolution via product page

Caption: High-throughput screening workflow for identifying OCRL inhibitors.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Optogenetic stimulation of phosphoinositides reveals a critical role of primary cilia in eye pressure regulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: YU142670 for High-Throughput Screening of OCRL Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683525#application-of-yu142670-in-high-throughput-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com